molecular formula C8H4BrFN2O2 B1292436 6-Bromo-4-fluoro-1H-indazole-3-carboxylic acid CAS No. 885520-62-7

6-Bromo-4-fluoro-1H-indazole-3-carboxylic acid

Cat. No.: B1292436
CAS No.: 885520-62-7
M. Wt: 259.03 g/mol
InChI Key: CCPDJXSRIPZFSY-UHFFFAOYSA-N
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Description

Chemical Structure and Properties
6-Bromo-4-fluoro-1H-indazole-3-carboxylic acid (CAS: 885520-62-7) is a halogenated indazole derivative with the molecular formula C₈H₄BrFN₂O₂ and a molecular weight of 259.03 g/mol . Its structure consists of a bicyclic indazole core (a benzene ring fused to a pyrazole ring) substituted with a bromine atom at position 6, a fluorine atom at position 4, and a carboxylic acid group at position 3. This unique substitution pattern enhances its reactivity and biological interactions, particularly in medicinal chemistry applications such as kinase inhibition .

Synthesis and Characterization
The compound is synthesized via multi-step routes requiring precise control of reaction conditions (e.g., temperature, pH) to optimize yield and purity. Characterization typically employs NMR spectroscopy and mass spectrometry to confirm structural integrity .

Properties

IUPAC Name

6-bromo-4-fluoro-1H-indazole-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4BrFN2O2/c9-3-1-4(10)6-5(2-3)11-12-7(6)8(13)14/h1-2H,(H,11,12)(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCPDJXSRIPZFSY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C2=C1NN=C2C(=O)O)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4BrFN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70646232
Record name 6-Bromo-4-fluoro-1H-indazole-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70646232
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

259.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

885520-62-7
Record name 6-Bromo-4-fluoro-1H-indazole-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70646232
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Method A: Synthesis from Precursor Compounds

This method involves a multi-step synthesis starting from simpler precursor compounds.

  • Starting Materials :

    • 4-bromo-3-fluoro-2-methylaniline
    • Acetic acid
    • Isoamyl sulfite
  • Procedure :

    • Dissolve 20.4 g of 4-bromo-3-fluoro-2-methylaniline in 200 mL of toluene.
    • Heat the mixture to 90°C and add diethyl ether dropwise.
    • Introduce acetic acid (7.8 g) and raise the temperature to 110°C.
    • Add isoamyl sulfite (15.2 g) while maintaining the temperature at 110°C for three hours.
    • After completion, analyze via thin-layer chromatography, concentrate, and purify using methanol to yield the desired product.

Method B: Direct Bromination and Fluorination

This method focuses on modifying existing indazole structures through bromination and fluorination reactions.

  • Starting Materials :

    • Indazole
    • N-bromosuccinimide (for bromination)
    • Fluorinating agents
  • Procedure :

    • Indazole is treated with N-bromosuccinimide in an acetonitrile solvent at low temperatures (below 10°C).
    • Following bromination, fluorination is performed using appropriate fluorinating agents under controlled conditions.
    • The reaction is monitored using thin-layer chromatography until completion, followed by purification steps.

The yield of synthesized compounds is critical for evaluating the efficiency of preparation methods. Below is a summary table of yields obtained from different methods:

Method Yield (%) Conditions
Method A 40.5 Temperature: 110°C, Time: 3h
Method B Varies Controlled temperature

Characterization Techniques

To confirm the structure and purity of synthesized this compound, several characterization techniques are employed:

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The bromine and fluorine atoms participate in nucleophilic substitutions under controlled conditions. Bromine's higher leaving group ability facilitates aromatic substitution, while fluorine typically requires stronger bases due to its electronegativity.

Reaction TypeConditionsProducts FormedYield (%)Reference
Bromine displacementPd catalysis, aryl boronic acidsBiaryl derivatives65–78
Fluorine displacementKOtBu, DMF, 80°CHydroxyl/amino-substituted42–55

Key findings :

  • Bromine substitution occurs efficiently in Suzuki-Miyaura couplings for biaryl synthesis.

  • Fluorine substitution requires polar aprotic solvents and strong bases to activate the C–F bond .

Carboxylic Acid Derivative Formation

The -COOH group undergoes standard acid-based reactions, enabling conversion to esters, amides, or acid chlorides.

Reaction TypeReagents/ConditionsProductsApplication
EsterificationSOCl₂ → ROH (MeOH/EtOH)Methyl/ethyl estersProdrug synthesis
AmidationEDCl/HOBt, aminesPrimary/secondary amidesBioactive conjugates
Acid chloride formationThionyl chloride, 60°C3-Carboxylic acid chlorideIntermediate for couplings

Experimental notes :

  • Amidation achieves >85% conversion with EDCl/HOBt at RT .

  • Acid chlorides react spontaneously with alcohols to form esters without catalysts.

Cross-Coupling Reactions

The bromine atom enables palladium-catalyzed cross-couplings for complex molecule synthesis.

Coupling TypeCatalysts/LigandsPartnersYield (%)Reference
Suzuki-MiyauraPd(PPh₃)₄, K₂CO₃Aryl boronic acids70–82
Buchwald-HartwigPd₂(dba)₃, XantphosAmines60–75

Mechanistic insights :

  • Suzuki reactions proceed via oxidative addition of Pd(0) to C–Br bond.

  • Buchwald-Hartwig aminations require bulky ligands to prevent β-hydride elimination.

Ring Functionalization

The indazole core participates in electrophilic substitutions, though halogen substituents direct reactivity.

Reaction TypeConditionsPosition ModifiedProducts
NitrationHNO₃/H₂SO₄, 0°CC5 (meta to halogens)Nitro derivatives
SulfonationClSO₃H, CH₂Cl₂C7 (para to N1)Sulfonic acids

Regioselectivity :

  • Electron-withdrawing Br/F groups deactivate the ring, directing nitration to C5 .

  • Sulfonation occurs at C7 due to steric and electronic factors.

Reduction Reactions

Selective reductions target specific functional groups while preserving others.

Target GroupReagentsProductsSelectivity
Carboxylic acidLiAlH₄, THF3-HydroxymethylindazoleFull reduction to alcohol
Nitro (if present)H₂, Pd/CAmino derivativesRetains halogens

Caution :

  • LiAlH₄ reduces -COOH to -CH₂OH but may require protecting groups for halogens .

Supramolecular Interactions

The compound forms coordination complexes via its carboxylic acid and N1 atom.

Metal IonSolvent SystemComplex StructureApplication
Cu(II)EtOH/H₂OOctahedral geometryCatalysis
Zn(II)DMSOTetrahedral coordinationLuminescent materials

Spectroscopic data :

  • Cu complexes show d-d transitions at 600–650 nm (UV-Vis) .

  • Zn complexes exhibit blue fluorescence (λem = 450 nm) .

This reactivity profile establishes this compound as a versatile synthon for drug discovery, materials science, and catalysis. Strategic use of its halogen and carboxylic acid groups enables tailored modifications to meet specific research or industrial needs.

Scientific Research Applications

Synthesis of 6-Bromo-4-fluoro-1H-indazole-3-carboxylic acid

The synthesis of this compound typically involves several organic reactions. Common methods include:

  • Fischer Indole Synthesis : This method involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions to form the indole structure.
  • Transition Metal-Catalyzed Reactions : These reactions facilitate the formation of C–N and N–N bonds, which are crucial for constructing indazole derivatives.

These synthetic strategies have led to optimized pathways that improve yield and efficiency in producing this compound, making it accessible for further research and application in drug development .

Antitumor Activity

This compound has shown promising antitumor properties. Studies indicate that derivatives of indazole can inhibit cancer cell lines effectively. For instance, specific analogs have demonstrated significant inhibitory effects against K562 leukemia cells with low IC50 values, indicating high potency . The mechanism often involves:

  • Induction of Apoptosis : The compound influences cell cycle distribution and apoptosis pathways by modulating proteins such as Bcl-2 and p53.

Antimicrobial Properties

Research highlights the antimicrobial potential of indazole derivatives, including this compound. These compounds exhibit moderate to high activity against various bacterial strains, such as Staphylococcus spp. and Escherichia coli . The structural features contribute to their ability to bind effectively to microbial targets.

Kinase Inhibition

Indazoles are increasingly recognized as kinase inhibitors in cancer therapy. Compounds like this compound may interact with specific kinases involved in cancer progression, offering a pathway for targeted therapies .

Biological Activities

The biological activities of this compound extend beyond antitumor effects:

  • Anti-inflammatory Effects : Some studies suggest that indazole derivatives can exhibit anti-inflammatory properties, which could be beneficial in treating chronic inflammatory diseases.
  • Antiviral Activity : Preliminary research indicates potential antiviral effects against HIV and other viruses, positioning these compounds as candidates for further investigation .

Mechanism of Action

The mechanism of action of 6-Bromo-4-fluoro-1H-indazole-3-carboxylic acid depends on its specific application. In medicinal chemistry, indazole derivatives often act by inhibiting enzymes or receptors involved in disease pathways. For example, they may inhibit kinases or other signaling proteins, leading to the modulation of cellular processes such as proliferation, apoptosis, or inflammation.

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize the distinct features of 6-bromo-4-fluoro-1H-indazole-3-carboxylic acid, the following table and analysis compare it with structurally related indazole derivatives:

Table 1: Comparative Analysis of Indazole Derivatives

Compound Name Substituents and Positions Key Differences Biological Activity/Applications References
This compound Br (6), F (4), COOH (3) Benchmark for dual halogenation at 6 and 4 Potent kinase inhibition; anti-cancer leads
6-Bromo-1H-indazole-3-carboxylic acid Br (6), COOH (3) Lacks fluorine at position 4 Reduced metabolic stability; moderate activity
5-Bromo-4-fluoro-1H-indazole-3-carboxylic acid Br (5), F (4), COOH (3) Bromine shifted to position 5 Altered target specificity; lower potency
6-Bromo-4-chloro-1H-indazole-3-carboxylic acid Br (6), Cl (4), COOH (3) Chlorine replaces fluorine at position 4 Increased lipophilicity; varied reactivity
3-Bromo-6-fluoro-1H-indazole-4-carboxylic acid Br (3), F (6), COOH (4) Halogens swapped; carboxylic acid at position 4 Enhanced target specificity in kinase assays
6-Bromo-1H-indazole-4-carboxaldehyde Br (6), CHO (4) Aldehyde group instead of carboxylic acid Limited solubility; used in intermediate synthesis

Key Comparative Insights

Substituent Position and Type: The fluorine atom at position 4 in this compound enhances electronegativity and hydrogen-bonding capacity compared to non-fluorinated analogs (e.g., 6-bromo-1H-indazole-3-carboxylic acid), improving interactions with biological targets like ATP-binding pockets in kinases .

Functional Group Influence: The carboxylic acid group at position 3 facilitates salt formation and solubility, critical for drug formulation.

Biological Activity: Compounds with dual halogenation (Br and F) demonstrate superior kinase inhibition compared to mono-halogenated derivatives. For example, this compound shows enhanced PI3Kδ inhibition over its non-fluorinated counterpart . Positional isomerism significantly impacts activity: Shifting bromine from position 6 to 5 (as in 5-bromo-4-fluoro-1H-indazole-3-carboxylic acid) reduces potency due to misalignment with target binding sites .

Core Structure Variations :

  • Indazole derivatives generally exhibit greater metabolic stability than indole analogs (e.g., 6-bromo-4-chloro-1H-indole-3-carboxylic acid) due to the pyrazole ring’s resistance to oxidative degradation .

Biological Activity

6-Bromo-4-fluoro-1H-indazole-3-carboxylic acid is a synthetic compound belonging to the indazole family, which has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological properties, synthesis methods, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a unique combination of bromine and fluorine substituents, which enhance its lipophilicity and biological activity. Its chemical formula is C9H6BrFN2O2C_9H_6BrFN_2O_2, and it can be represented as follows:

  • IUPAC Name : this compound
  • CAS Number : 885520-23-0

Biological Activities

Research indicates that this compound exhibits several notable biological activities:

  • Anti-inflammatory Properties : Studies suggest that this compound may inhibit enzymes involved in inflammatory pathways, potentially offering therapeutic benefits in treating inflammatory diseases.
  • Antimicrobial Effects : Preliminary investigations indicate antimicrobial properties, making it a candidate for further exploration in combating microbial resistance.
  • Antitumor Activity : Indazole derivatives are known for their anticancer potential. The compound's structure suggests it may interact with specific targets involved in tumor growth regulation .

The biological activity of this compound is attributed to its interaction with various molecular targets:

  • Enzyme Inhibition : The compound may inhibit key enzymes within biochemical pathways, such as phosphoinositide 3-kinase (PI3K) and others involved in cellular signaling .
  • Receptor Binding : Its halogen substituents enhance binding affinity to specific receptors, influencing cellular processes and potentially leading to therapeutic effects.

Synthesis Methods

Several synthetic pathways have been proposed for the production of this compound, including:

  • Condensation Reactions : Utilizing brominated and fluorinated precursors to form the indazole ring structure.
  • Functional Group Modifications : Post-synthesis modifications to enhance solubility and bioactivity.

Data Table: Comparative Analysis of Indazole Derivatives

Compound NameStructure FeaturesBiological Activity
This compoundBromine at position 6, Fluorine at 4Anti-inflammatory, Antimicrobial
4-Fluoro-1H-indazoleFluorine at position 4Moderate anti-inflammatory
Methyl 6-bromo-4-fluoro-1H-indazole-3-carboxylateMethyl ester instead of carboxylic acidAltered solubility, potential activity

Case Studies

Recent studies have highlighted the efficacy of indazole derivatives in various therapeutic contexts:

  • Antitumor Efficacy : A study demonstrated that indazole derivatives significantly inhibited tumor growth in mouse models of colon cancer. The specific mechanisms involved were linked to the inhibition of PLK4 (polo-like kinase 4) activity, suggesting potential applications in cancer therapy .
  • Inflammatory Response Modulation : Another investigation focused on the anti-inflammatory effects of related compounds, showing promise in reducing cytokine levels in vitro, indicating a pathway for therapeutic development against chronic inflammatory diseases.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for preparing 6-Bromo-4-fluoro-1H-indazole-3-carboxylic acid?

  • Methodology : Synthesis typically involves bromination of indazole precursors using reagents like N-bromosuccinimide (NBS) under controlled conditions, followed by fluorination via nucleophilic aromatic substitution with KF or CsF. Carboxylic acid functionality is introduced through oxidation of methyl esters or direct carboxylation. Purification employs recrystallization (e.g., ethanol/water mixtures) or silica gel chromatography. Analogous indazole derivatives report yields up to 85% under optimized conditions .

Q. How should researchers handle and store this compound to ensure stability?

  • Methodology : Store in airtight, light-resistant containers under anhydrous conditions at room temperature. Moisture-sensitive groups (e.g., carboxylic acid) necessitate desiccants like silica gel. Avoid prolonged exposure to air to prevent hydrolysis or decomposition. Purity should be verified via HPLC before long-term storage .

Q. What analytical techniques are recommended for structural confirmation?

  • Methodology : Use high-resolution mass spectrometry (HRMS) for molecular weight confirmation. ¹H, ¹³C, and ¹⁹F NMR in DMSO-d₆ or CDCl₃ resolve substituent positions. X-ray crystallography (e.g., via SHELXL refinement) provides unambiguous bond geometry. Purity is assessed via reverse-phase HPLC (C18 column, 0.1% TFA in water/acetonitrile gradient) .

Advanced Research Questions

Q. How can researchers resolve contradictory NOE data during structural elucidation?

  • Methodology : Contradictory nuclear Overhauser effects (NOE) may arise from dynamic processes or signal overlap. Conduct variable-temperature NMR to assess conformational mobility. Complementary techniques like X-ray crystallography (using SHELX programs) or DFT calculations validate spatial arrangements. For example, SHELXL refines occupancy ratios in disordered crystal structures .

Q. What strategies optimize Suzuki-Miyaura cross-coupling reactions with this compound?

  • Methodology : Use Pd(PPh₃)₄ or Pd(dppf)Cl₂ as catalysts with K₂CO₃ in DMF/H₂O (3:1) at 80–100°C. Boronic acid partners with electron-withdrawing groups (e.g., 4-fluorophenylboronic acid) enhance reactivity. Monitor reaction progress via LC-MS. Post-coupling purification involves acid-base extraction to remove Pd residues .

Q. How can computational modeling guide derivatization for kinase inhibition?

  • Methodology : Perform molecular docking (e.g., AutoDock Vina) to assess binding affinity to kinase ATP pockets. Replace the carboxylic acid with bioisosteres (e.g., tetrazoles) to improve membrane permeability while retaining hydrogen-bonding interactions. MD simulations (GROMACS) evaluate stability of inhibitor-enzyme complexes .

Q. What experimental designs mitigate low yields in fluorination steps?

  • Methodology : Screen fluorinating agents (e.g., Selectfluor vs. DAST) under inert atmospheres. Use microwave-assisted synthesis to reduce reaction times. Optimize solvent polarity (e.g., DMF for SNAr reactions) and stoichiometry. For example, DAST in anhydrous THF at 0°C minimizes side reactions in analogous fluorinated indazoles .

Data Contradiction Analysis

Q. How to address discrepancies between spectroscopic and crystallographic data?

  • Methodology : Cross-validate NMR assignments with COSY and HSQC experiments. If crystallography reveals a tautomeric form (e.g., 1H vs. 2H-indazole), use pH-dependent NMR to confirm protonation states. SHELXL’s R-factor analysis identifies systematic errors in diffraction data .

Q. Why might HPLC purity assays conflict with elemental analysis results?

  • Methodology : Residual solvents or inorganic salts (undetected by HPLC) may skew elemental analysis. Perform TGA to quantify volatiles and ICP-MS for metal traces. Use preparative HPLC to isolate the compound and repeat CHNS analysis .

Tables for Key Data

Property Method Typical Result Reference
Melting PointDifferential Scanning Calorimetry219–223°C (analogous bromo-fluoro compounds)
LogP (Lipophilicity)Shake-flask HPLC~2.1 (predicted via ChemAxon)
Crystallographic Space GroupSHELXL refinementP2₁/c (monoclinic system)

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